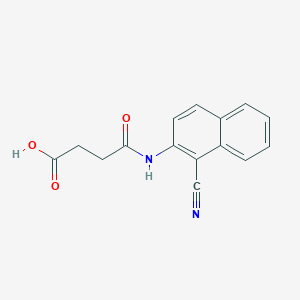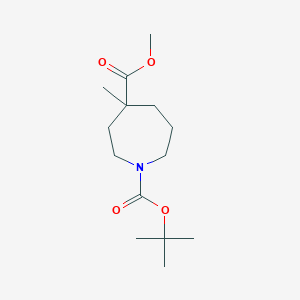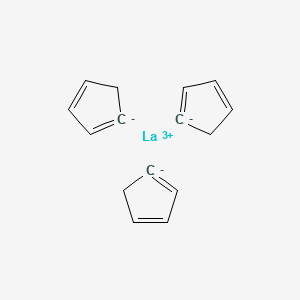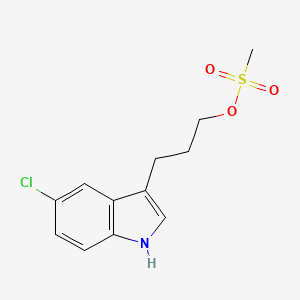
3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a chloro-substituted indole ring attached to a propyl chain, which is further linked to a methanesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.
Propylation: The 5-chloroindole undergoes a propylation reaction to introduce the propyl chain. This can be achieved using propyl bromide in the presence of a base such as potassium carbonate.
Methanesulfonation: The final step involves the introduction of the methanesulfonate group. This is typically done by reacting the propylated indole with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole derivatives.
Hydrolysis: Indole propanol and methanesulfonic acid.
Aplicaciones Científicas De Investigación
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate involves its interaction with specific molecular targets. The chloro-substituted indole ring can bind to various receptors and enzymes, modulating their activity. The methanesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloroindole: The parent compound without the propyl and methanesulfonate groups.
Indole-3-propionic acid: An indole derivative with a propionic acid group instead of methanesulfonate.
Indole-3-acetic acid: A naturally occurring indole derivative with an acetic acid group.
Uniqueness
3-(5-Chloro-1H-indol-3-yl)propyl methanesulfonate is unique due to the presence of both the chloro and methanesulfonate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H14ClNO3S |
|---|---|
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
3-(5-chloro-1H-indol-3-yl)propyl methanesulfonate |
InChI |
InChI=1S/C12H14ClNO3S/c1-18(15,16)17-6-2-3-9-8-14-12-5-4-10(13)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
Clave InChI |
OSSQCJUVBKRXMA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCC1=CNC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


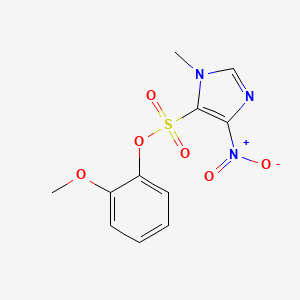
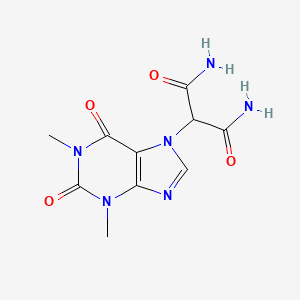

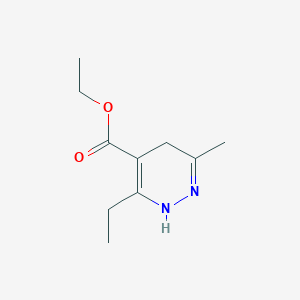
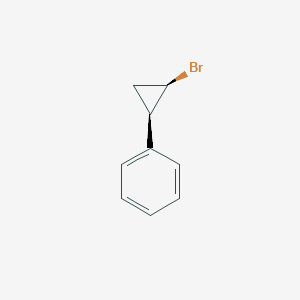

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
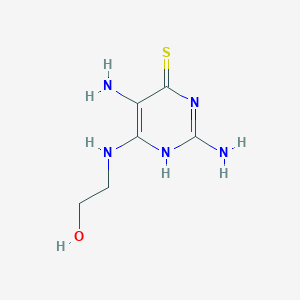

![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
